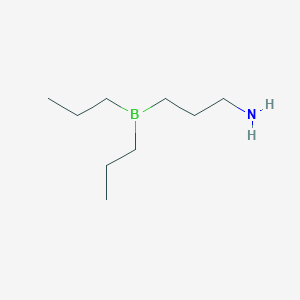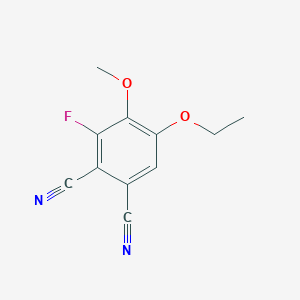
5-Ethoxy-3-fluoro-4-methoxyphthalonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-BENZENEDICARBONITRILE, 5-ETHOXY-3-FLUORO-4-METHOXY- is a complex organic compound with the molecular formula C11H9FN2O2 It is a derivative of benzenedicarbonitrile, featuring ethoxy, fluoro, and methoxy substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-BENZENEDICARBONITRILE, 5-ETHOXY-3-FLUORO-4-METHOXY- typically involves electrophilic aromatic substitution reactions. The process begins with the nitration of benzene to form dinitrobenzene, followed by reduction to produce benzenediamine. Subsequent reactions introduce the ethoxy, fluoro, and methoxy groups under controlled conditions. Common reagents include ethyl iodide, fluorine gas, and methanol, with catalysts such as aluminum chloride or iron(III) chloride to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by the introduction of substituents using automated reactors. The use of continuous flow reactors can enhance efficiency and yield, ensuring consistent product quality.
化学反応の分析
Types of Reactions
1,2-BENZENEDICARBONITRILE, 5-ETHOXY-3-FLUORO-4-METHOXY- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenation using chlorine or bromine, nitration with nitric acid, and sulfonation with sulfuric acid.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Amines and hydroxylamines.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
科学的研究の応用
1,2-BENZENEDICARBONITRILE, 5-ETHOXY-3-FLUORO-4-METHOXY- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and advanced materials.
作用機序
The mechanism of action of 1,2-BENZENEDICARBONITRILE, 5-ETHOXY-3-FLUORO-4-METHOXY- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s substituents influence its binding affinity and reactivity, modulating biological pathways and chemical reactions. For example, the fluoro group can enhance the compound’s stability and bioavailability, while the methoxy group may affect its solubility and metabolic profile .
類似化合物との比較
Similar Compounds
1,2-Benzenedicarbonitrile: Lacks the ethoxy, fluoro, and methoxy substituents, resulting in different chemical properties and reactivity.
5-Ethoxy-3-fluoro-4-methoxybenzonitrile: Similar structure but with variations in the position of nitrile groups.
3-Fluoro-4-methoxybenzonitrile: Lacks the ethoxy group, affecting its chemical behavior and applications.
Uniqueness
The presence of both electron-donating (methoxy, ethoxy) and electron-withdrawing (fluoro, nitrile) groups allows for versatile reactivity and functionality in various chemical and biological contexts .
特性
分子式 |
C11H9FN2O2 |
|---|---|
分子量 |
220.20 g/mol |
IUPAC名 |
5-ethoxy-3-fluoro-4-methoxybenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C11H9FN2O2/c1-3-16-9-4-7(5-13)8(6-14)10(12)11(9)15-2/h4H,3H2,1-2H3 |
InChIキー |
IMNLFDRUWSFDTK-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C(=C(C(=C1)C#N)C#N)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine](/img/structure/B13958875.png)
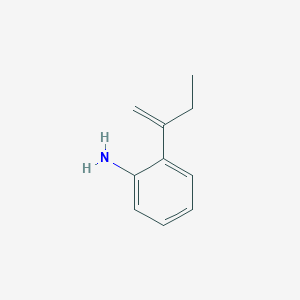

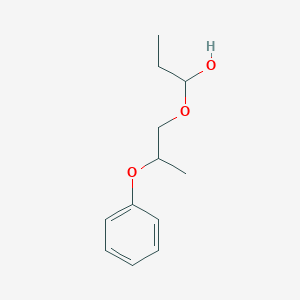

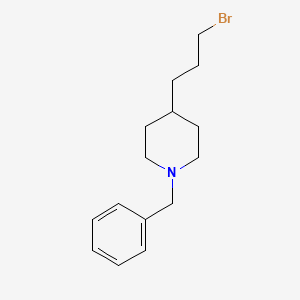
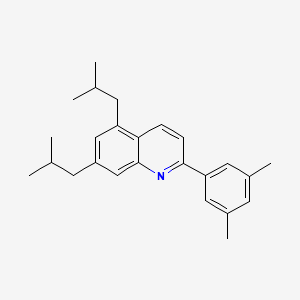
![2-(3,9-Diazabicyclo[3.3.1]nonan-9-yl)ethan-1-ol](/img/structure/B13958911.png)
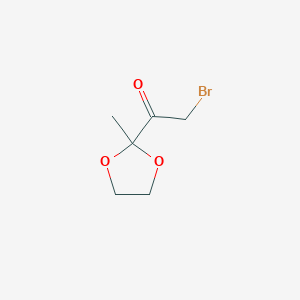
![2-Methyl-3-[(4-propoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13958920.png)

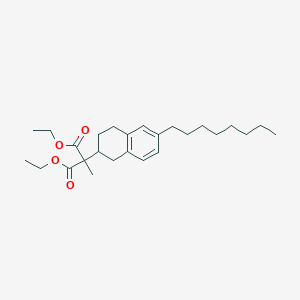
![Methyl-(3-propyl-[1,2,4]oxadiazol-5-ylmethyl)amine](/img/structure/B13958948.png)
